molecular formula C10H20O2 B12680434 2-Methylpentyl isobutyrate CAS No. 84254-82-0

2-Methylpentyl isobutyrate

Cat. No.: B12680434
CAS No.: 84254-82-0
M. Wt: 172.26 g/mol
InChI Key: VXQWSPZASJTSMH-UHFFFAOYSA-N
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Description

2-Methylpentyl isobutyrate, also known as isobutyric acid 2-methylpentyl ester, is an organic compound with the molecular formula C10H20O2. It is an ester formed from the reaction of isobutyric acid and 2-methylpentanol. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpentyl isobutyrate can be synthesized through esterification, a chemical reaction between an acid and an alcohol. The reaction typically involves isobutyric acid and 2-methylpentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methylpentyl isobutyrate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpentyl isobutyrate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpentyl isobutyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. At the molecular level, the ester group interacts with specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

2-Methylpentyl isobutyrate can be compared with other esters such as:

What sets this compound apart is its unique combination of isobutyric acid and 2-methylpentanol, giving it a distinct fruity odor that is highly valued in the fragrance industry .

Properties

CAS No.

84254-82-0

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-methylpentyl 2-methylpropanoate

InChI

InChI=1S/C10H20O2/c1-5-6-9(4)7-12-10(11)8(2)3/h8-9H,5-7H2,1-4H3

InChI Key

VXQWSPZASJTSMH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)COC(=O)C(C)C

Origin of Product

United States

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